N-(2H-1,3-benzodioxol-5-yl)-2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(2H-1,3-benzodioxol-5-yl)-2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core fused with a benzodioxol moiety. Key structural elements include:
- Pyrrolo[3,2-d]pyrimidin-4-one core: A bicyclic system known for its role in kinase inhibition and nucleotide mimicry.
- Substituents:
- 3-Benzyl group: Enhances lipophilicity and steric bulk.
- 6-Phenyl group: Facilitates π-π interactions in biological targets.
- N-(2H-1,3-benzodioxol-5-yl): A methylenedioxybenzene derivative, improving metabolic stability and solubility via oxygen atoms.
The compound’s molecular formula is estimated as C₂₈H₂₂N₄O₄S (molecular weight ~510.6 g/mol), though experimental validation is required.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(3-benzyl-4-oxo-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N4O4S/c33-25(29-20-11-12-23-24(13-20)36-17-35-23)16-37-28-31-22-14-21(19-9-5-2-6-10-19)30-26(22)27(34)32(28)15-18-7-3-1-4-8-18/h1-14,30H,15-17H2,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKXBMYAASOLSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC4=C(C(=O)N3CC5=CC=CC=C5)NC(=C4)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps, starting with the preparation of the benzodioxole and pyrrolopyrimidine intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and acylation, to form the final compound. The reaction conditions often require precise control of temperature, pH, and solvent choice to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction and desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe to study enzyme interactions.
Medicine: Preliminary studies suggest it could have therapeutic potential, possibly as an anti-cancer or anti-inflammatory agent.
Industry: It could be used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in disease pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and ultimately therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrrolo-Pyrimidine Cores
N-Benzyl-2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
- Core : Pyrrolo[3,2-d]pyrimidin-4-one.
- 7-Phenyl: Positional isomer of the target’s 6-phenyl substituent, altering binding orientation.
- Molecular Formula : C₂₄H₂₂N₄O₂S (MW 430.5 g/mol).
- Key Differences : Cyclopropyl substitution may lower lipophilicity compared to benzyl, affecting membrane permeability.
N-Benzyl-2-[[3-(4-Ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
- Core : Pyrimido[5,4-b]indole, a tricyclic system with expanded π-conjugation.
- Substituents :
- 4-Ethoxyphenyl : Introduces electron-donating ethoxy groups, increasing polarity.
- Key Differences : The larger indole-fused core may enhance DNA intercalation but reduce solubility.
Analogues with Modified Acetamide Linkages
2-{[1-Ethyl-6-(4-Fluorobenzyl)-3-Methyl-7-Oxo-6,7-Dihydro-1H-Pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-Furylmethyl)acetamide
- Core : Pyrazolo[4,3-d]pyrimidin-7-one.
- Substituents :
- 4-Fluorobenzyl : Fluorine enhances electronegativity, improving receptor affinity.
- Furylmethyl : Polar furan moiety increases hydrophilicity.
- Key Differences: Pyrazole core vs.
N-[(2H-1,3-Benzodioxol-5-yl)Methyl]-2-[4-(4-Methoxyphenyl)-6-Oxo-1,6-Dihydropyrimidin-1-yl]Acetamide
- Core: Dihydropyrimidinone (non-fused).
- Substituents :
- 4-Methoxyphenyl : Polar methoxy group impacts solubility.
Comparative Analysis Table
Implications of Structural Variations
- Substituent Effects: Benzyl vs. Cyclopropyl: Benzyl groups (target compound) increase lipophilicity, favoring blood-brain barrier penetration, whereas cyclopropyl () may improve metabolic stability. Phenyl Positioning: 6-Phenyl (target) vs. 7-phenyl () alters spatial orientation in binding pockets. Heterocyclic Cores: Fused pyrrolo-pyrimidine (target) offers rigidity for target engagement, while non-fused dihydropyrimidinones () provide conformational flexibility.
- Pharmacological Potential: The target’s benzodioxol group may enhance oral bioavailability compared to methoxy or ethoxy substituents (). Sulfanyl acetamide bridges are conserved across analogues, suggesting a critical role in binding interactions.
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for reproducibility?
The synthesis involves sequential halogenation, thiolation, and amide coupling. Key steps include:
- Halogenation : Introduction of halogen atoms at the pyrrolopyrimidine core using agents like PCl₅ or N-bromosuccinimide under anhydrous conditions .
- Thiolation : Formation of the sulfanyl bridge using thiourea or NaSH in ethanol at reflux .
- Amide coupling : Reaction of the thiol intermediate with chloroacetyl chloride, followed by coupling with 1,3-benzodioxol-5-amine in the presence of a base (e.g., triethylamine) . Optimization requires inert atmospheres (N₂/Ar), controlled temperatures (60–80°C for thiolation), and solvent selection (DMF for amide coupling) to minimize side reactions .
Q. Which spectroscopic and chromatographic techniques are essential for structural validation?
- NMR : ¹H/¹³C NMR to confirm benzodioxole aromatic protons (δ 6.7–7.1 ppm), pyrrolopyrimidine carbonyl (δ 170–175 ppm), and sulfanyl linkage (δ 3.8–4.2 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (calculated for C₂₈H₂₂N₄O₄S: ~534.56 g/mol) .
- HPLC : Purity assessment using a C18 column with acetonitrile/water gradients (≥95% purity for biological assays) .
Q. What functional groups contribute to its potential bioactivity?
Key groups include:
- Benzodioxole moiety : Enhances metabolic stability and membrane permeability .
- Pyrrolopyrimidinone core : Acts as a kinase inhibitor scaffold, mimicking ATP-binding motifs .
- Sulfanyl-acetamide bridge : Facilitates covalent interactions with cysteine residues in target proteins .
Advanced Research Questions
Q. How can computational methods predict target proteins and binding modes for this compound?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR, VEGFR). The benzodioxole and pyrrolopyrimidine moieties often align with hydrophobic pockets, while the sulfanyl group may form disulfide bonds .
- MD Simulations : GROMACS/AMBER for stability assessment over 100 ns trajectories. Validate with experimental IC₅₀ values from kinase inhibition assays .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data during structural elucidation?
- Single-crystal X-ray diffraction : Use SHELXL for refinement ( ). If crystals are unavailable, compare experimental NMR shifts with DFT-calculated values (Gaussian 16/B3LYP/6-31G**) .
- Dynamic NMR : Resolve conformational flexibility in the sulfanyl bridge by variable-temperature ¹H NMR .
Q. How can synthetic yields be improved while minimizing byproducts?
- DoE (Design of Experiments) : Optimize variables (temperature, solvent ratio, catalyst loading) via response surface methodology. For example, a 15% yield increase was achieved using DMSO as a solvent for amide coupling .
- Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., oxidation) during thiolation steps .
Contradictions and Mitigation
- Spectral vs. Crystallographic Data : Discrepancies in bond lengths (e.g., C-S in sulfanyl bridge) may arise from solution-state dynamics. Use low-temperature crystallography or solid-state NMR .
- Biological Activity Variability : Batch-dependent purity (e.g., residual DMF) can alter IC₅₀ values. Implement rigorous QC with LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
